methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 895648-09-6
VCID: VC7311369
InChI: InChI=1S/C17H12N4O3S/c1-24-15(23)10-5-4-6-11(9-10)18-16-20-21-14(22)12-7-2-3-8-13(12)19-17(21)25-16/h2-9H,1H3,(H,18,20)
SMILES: COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Molecular Formula: C17H12N4O3S
Molecular Weight: 352.37

methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

CAS No.: 895648-09-6

Cat. No.: VC7311369

Molecular Formula: C17H12N4O3S

Molecular Weight: 352.37

* For research use only. Not for human or veterinary use.

methyl 3-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate - 895648-09-6

Specification

CAS No. 895648-09-6
Molecular Formula C17H12N4O3S
Molecular Weight 352.37
IUPAC Name methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Standard InChI InChI=1S/C17H12N4O3S/c1-24-15(23)10-5-4-6-11(9-10)18-16-20-21-14(22)12-7-2-3-8-13(12)19-17(21)25-16/h2-9H,1H3,(H,18,20)
Standard InChI Key LTPHVQYYWSFOJL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Introduction

Methyl 3-({5-oxo-5H- thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a complex organic compound belonging to the class of heterocyclic compounds. It features a thiadiazole ring fused with a quinazoline moiety, which are known for their significant biological activities, particularly in medicinal chemistry and drug development. This compound is not explicitly detailed in the provided search results, but its structural analogs and similar compounds offer insights into its potential properties and applications.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes may include cyclization reactions to form the thiadiazoloquinazoline core, followed by the introduction of the benzoate group through amide bond formation using coupling agents like carbodiimides.

Chemical Reactions

  • Cyclization Reactions: Formation of the thiadiazoloquinazoline core.

  • Amide Bond Formation: Introduction of the benzoate group.

  • Solvents: Dimethyl sulfoxide or ethanol are commonly used to facilitate reactions.

Potential Applications

Compounds with thiadiazole and quinazoline moieties are often explored for their antimicrobial and anticancer properties. While specific applications for methyl 3-({5-oxo-5H- thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate are not detailed, its structural features suggest potential uses in medicinal chemistry.

Application AreaPotential Use
Medicinal ChemistryAntimicrobial and anticancer properties.
Drug DevelopmentPotential therapeutic agent.

Research Findings and Future Directions

Research on similar compounds indicates significant biological activity, suggesting that methyl 3-({5-oxo-5H- thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate may exhibit similar properties. Further studies are needed to fully explore its potential applications and mechanisms of action.

Future Research Directions

  • Biological Activity Studies: Investigate antimicrobial and anticancer properties.

  • Mechanism of Action: Determine how the compound interacts with biological targets.

  • Synthetic Optimization: Improve synthesis efficiency and yield.

Given the lack of specific information on this compound in the search results, further investigation into scientific databases and literature is recommended to gather detailed data on its synthesis, properties, and applications.

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